molecular formula C54H76N8O15 B1260147 Aeruginopeptin 917S-B

Aeruginopeptin 917S-B

Cat. No. B1260147
M. Wt: 1077.2 g/mol
InChI Key: OZABBUPKYTXOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aeruginopeptin 917S-B is a cyclodepsipeptide.

Scientific Research Applications

Aeruginopeptin Production and Cyanobacterial Blooms

Aeruginopeptins, including Aeruginopeptin 917S-B, are produced by certain cyanobacterial blooms. A study by Harada et al. (2001) investigated the relationship between Microcystis composition and the production of microcystins and nontoxic peptides, including aeruginopeptins, in bloom cells collected from Lake Suwa, Japan. The study found that larger cell sizes of Microcystis aeruginosa produce both microcystins and aeruginopeptins, suggesting a genetic relationship in their production (Harada et al., 2001).

Aeruginosin Biosynthesis in Cyanobacteria

Aeruginopeptin 917S-B, being closely related to aeruginosins, is part of the study of aeruginosin biosynthesis in cyanobacteria. Ishida et al. (2009) explored the aeruginosin synthetase gene clusters in different Microcystis aeruginosa strains, providing insights into the molecular basis of biosynthetic and structural plasticity in aeruginosin pathways. This research highlights the diversity and evolutionary adaptation of cyanobacterial secondary metabolite production, including compounds like aeruginopeptin 917S-B (Ishida et al., 2009).

properties

Product Name

Aeruginopeptin 917S-B

Molecular Formula

C54H76N8O15

Molecular Weight

1077.2 g/mol

IUPAC Name

N-[8-butan-2-yl-21-hydroxy-15-[(4-hydroxycyclohex-2-en-1-yl)methyl]-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]pentanediamide

InChI

InChI=1S/C54H76N8O15/c1-7-29(4)45-54(76)77-30(5)46(60-47(69)37(20-22-43(55)67)56-50(72)42(66)27-33-12-18-36(65)19-13-33)51(73)58-39(25-31-8-14-34(63)15-9-31)48(70)57-38-21-23-44(68)62(52(38)74)41(24-28(2)3)53(75)61(6)40(49(71)59-45)26-32-10-16-35(64)17-11-32/h8,10-14,16-19,28-31,34,37-42,44-46,63-66,68H,7,9,15,20-27H2,1-6H3,(H2,55,67)(H,56,72)(H,57,70)(H,58,73)(H,59,71)(H,60,69)

InChI Key

OZABBUPKYTXOSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC4CCC(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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